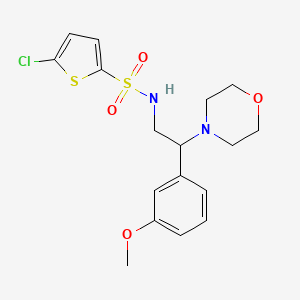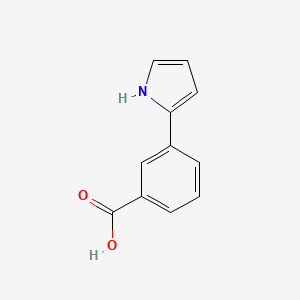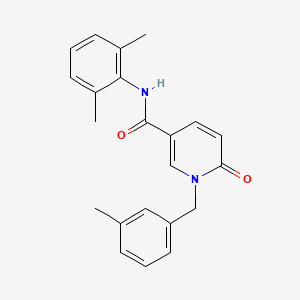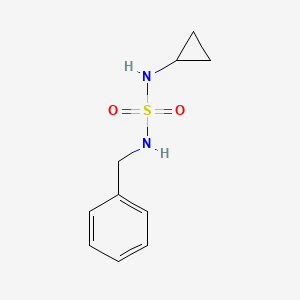
2,2-Diphenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylpropanal, also known as benzylideneacetone, is an organic compound with the molecular formula C13H12O. It is a colorless liquid with a sweet, almond-like odor. It is used as an intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a starting material for the production of polymers and plastics.
Wissenschaftliche Forschungsanwendungen
Microfluidity Probes
2,2-Diphenylpropane derivatives, like diphenylpropane, have been utilized as pseudomonomolecular probes for microfluidity measurements in aqueous micellar solutions with sodium dodecyl sulphate. These compounds are advantageous for their ability to be used in small concentrations and for avoiding issues related to the distribution statistics of solute molecules typical with intermolecular probes. Their applications in fluorescence depolarisation measurements have also been noted (Zachariasse, 1978).
Structural Studies in Natural Products
Diphenylpropan-1,2-diols, structurally related to 2,2-diphenylpropanal, have been identified in natural products such as the roots of Erythrina variegata. These compounds, including eryvarinols, are notable for their unique structures featuring a syringyl group, contributing to the understanding of natural product chemistry (Tanaka et al., 2002).
PPAR Nuclear Receptors Agonists
Diphenylpropane derivatives have been explored as agonists for PPAR nuclear receptors. These receptors are significant in regulating metabolic, inflammatory, and neurodegenerative diseases, positioning diphenylpropane derivatives as potential therapeutic agents (Rosse, 2013).
Chemical Synthesis and Reactions
Diphenylpropane and its derivatives have been subjects of various synthetic and reaction studies. For instance, the photoamination of 1,1-diphenylpropene has been explored, producing N-substituted 2-amino-1,1-diphenylpropane and other compounds, contributing to the understanding of photochemical electron transfer and nucleophilic addition processes (Yamashita et al., 1991).
Material Science Applications
In the field of materials science, derivatives like 2,2-diphenylpropane have been used in the study of polymers. For example, the sulfonation of polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane has been investigated to understand the degree of sulfonation and microstructure, which is crucial for developing advanced polymer materials (Komber et al., 2012).
Eigenschaften
IUPAC Name |
2,2-diphenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWEJUBAXMERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)





![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)


![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)